molecular formula C7H3Cl2N3 B1314565 2,3-Dichloropyrido[2,3-b]pyrazine CAS No. 25710-18-3

2,3-Dichloropyrido[2,3-b]pyrazine

Cat. No. B1314565
CAS RN: 25710-18-3
M. Wt: 200.02 g/mol
InChI Key: HWJDFFLZOOKZNL-UHFFFAOYSA-N
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Description

2,3-Dichloropyrido[2,3-b]pyrazine is a chemical compound with the molecular formula C7H3Cl2N3. It has a molecular weight of 200.03 . It is a solid substance that should be stored in an inert atmosphere at temperatures between 2-8°C .


Synthesis Analysis

The synthesis of pyrido[2,3-b]pyrazine derivatives has been reported in the literature . The chemical structures of these compounds were confirmed using spectral techniques such as NMR and FT-IR .


Molecular Structure Analysis

The InChI code for 2,3-Dichloropyrido[2,3-b]pyrazine is 1S/C7H3Cl2N3/c8-5-6(9)12-7-4(11-5)2-1-3-10-7/h1-3H . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

2,3-Dichloropyrido[2,3-b]pyrazine is a solid substance . It has a molecular weight of 200.03 and a theoretical density of 1.573 g/cm^3 . Its boiling point is 282.342 °C at 760 mmHg .

Scientific Research Applications

Synthesis and Optical Properties

  • Regioselective Synthesis of Dipyrrolopyrazine Derivatives : Research has demonstrated efficient methods for the synthesis of dipyrrolopyrazine (DPP) derivatives, which are crucial in organic optoelectronic materials. The study revealed that these compounds could have promising applications in optoelectronics due to their optical and thermal properties (Meti et al., 2017).

Electrochemical and Spectroelectrochemical Studies

  • Electrochemical Behavior of Ruthenium(II)-Bipyridine Complexes : Investigations into the redox properties of 2,3-dichloropyrido[2,3-b]pyrazine derivatives have shown different behaviors based on the ligands attached. These studies are essential for developing polynuclear complexes with specific electrochemical properties (Marcaccio et al., 2002).

Organic Electronics and Fluorescent Materials

  • Design and Synthesis of Novel Donor–Acceptor Based Derivatives : Novel donor–acceptor (D–A) type derivatives of 2,3-dichloropyrido[2,3-b]pyrazine have been synthesized, characterized by their opto-electrochemical properties. These compounds exhibit blue-orange fluorescence and have potential applications as ambipolar charge transport materials in organic electronics (Mahadik et al., 2021).

Metal Complexes and Coordination Chemistry

  • Iron(II) and Cobalt(II) Complexes : The synthesis of iron(II) and cobalt(II) complexes using tris-azinyl analogues of 2,2':6',2''-terpyridine, including 2,3-dichloropyrido[2,3-b]pyrazine derivatives, has contributed to understanding the coordination chemistry and electrochemical properties of these metals. Such research aids in the development of metal-based drugs and catalysis (Cook et al., 2013).

Chemical Synthesis and Ligand Reactivity

  • Reactivity of Aliphatic and Aromatic Hydrazides : The one-pot synthesis of 9-alkyl-6-chloropyrido[3,2-e][1,2,4]triazolo[4,3-a]pyrazines from 2,3-dichloropyrido[2,3-b]pyrazine showcased the reactivity of hydrazides. This method provides a pathway to synthesize adenosine receptor antagonists, highlighting the chemical versatility of 2,3-dichloropyrido[2,3-b]pyrazine in medicinal chemistry (Unciti-Broceta et al., 2005).

Safety And Hazards

The safety information for 2,3-Dichloropyrido[2,3-b]pyrazine includes several hazard statements: H302, H315, H319, and H335 . Precautionary measures include avoiding inhalation and contact with skin and eyes .

Future Directions

The future directions for research on 2,3-Dichloropyrido[2,3-b]pyrazine could involve exploring its potential applications in various fields. For instance, pyrido[2,3-b]pyrazine-based materials have been studied for their potential use in high-performance OLEDs .

properties

IUPAC Name

2,3-dichloropyrido[2,3-b]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2N3/c8-5-6(9)12-7-4(11-5)2-1-3-10-7/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWJDFFLZOOKZNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)N=C(C(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70472674
Record name 2,3-dichloropyrido[2,3-b]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70472674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dichloropyrido[2,3-b]pyrazine

CAS RN

25710-18-3
Record name 2,3-dichloropyrido[2,3-b]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70472674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-dichloropyrido[2,3-b]pyrazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
A Unciti-Broceta… - the Journal of Organic …, 2005 - ACS Publications
The one-pot synthesis of new 9-alkyl-6-chloropyrido[3,2-e][1,2,4]triazolo[4,3-a]pyrazines has been achieved. Hydrazides regioselectively reacted as nucleophiles with the 3-chloro …
Number of citations: 30 pubs.acs.org
Z Han, X Hao, B Ma, C Zhu - European journal of medicinal chemistry, 2016 - Elsevier
A series of pyrido[2,3-b]pyrazin-3(4H)-one based derivatives were designed as inhibitors of aldose reductase (ALR2), the enzyme which plays a key role in the development of diabetes …
Number of citations: 33 www.sciencedirect.com
O oº Ho - Progress in Heterocyclic Chemistry, 2007 - books.google.com
A modified Ugi four-component condensation route was used to prepare substituted 4-oxo-4, 5, 6, 7-tetrahydropyrazolo [1, 5-alpyrazine-6-carboxamides< 05JCO806>. …
Number of citations: 0 books.google.com
A Unciti‐Broceta… - … A European Journal, 2007 - Wiley Online Library
The first application of the Wolff–Kishner reduction methodology to electron‐poor heteroaromatic compounds is reported. Hydrazino‐containing heterocycles with hydrazone‐type …
AV Gulevskaya, HTL Nguyen, AS Tyaglivy… - Tetrahedron, 2012 - Elsevier
The reactivity of 3-alkynyl-2-chloroquinoxalines, 2,3-dialkynylquinoxalines, and some related pyrazine derivatives toward carbanions of the CH-acids (malononitrile, ethyl cyanoacetate, …
Number of citations: 17 www.sciencedirect.com
K Ko, HJ Kim, PS Ho, SO Lee, JE Lee… - Journal of Medicinal …, 2018 - ACS Publications
The histamine H4 receptor (H4R), a member of the G-protein coupled receptor family, has been considered as a potential therapeutic target for treating atopic dermatitis (AD). A large …
Number of citations: 36 pubs.acs.org
R Pashazadeh - 2019 - epubl.ktu.edu
[eng] In this work new series of multifunctional materials were synthesized and investigated. The presented compounds are comprised of quinoxaline/pyridopyrazine as the acceptor unit…
Number of citations: 0 epubl.ktu.edu
KS Kumar, R Adepu, R Kapavarapu, D Rambabu… - Tetrahedron …, 2012 - Elsevier
A new and one-pot synthesis of benzofuran fused N-heterocycles has been accomplished via AlCl 3 -mediated C–C followed by C–O bond formation between 2,3-dichloropyrazine or …
Number of citations: 21 www.sciencedirect.com
JU Engelhart, BD Lindner, O Tverskoy… - Organic …, 2012 - ACS Publications
Large Azaacenes: Pyridine Rings Reacting Like Carbonyl Groups | Organic Letters ACS ACS Publications C&EN CAS Find my institution Blank image Log In ACS Publications. Most …
Number of citations: 32 pubs.acs.org
SS Kher, M Penzo, S Fulle, JP Ebejer… - ХИМИЯ …, 2014 - researchgate.net
2, 3-Bis (phenylamino) quinoxalines have been identified as a novel class of malarial protease PfSUB1 inhibitors by screening of Malaria Box compounds. The synthesis of analogs …
Number of citations: 4 www.researchgate.net

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